Imidazo[1,2-b]pyridazine hydrochloride
Overview
Description
Imidazo[1,2-b]pyridazine is a heterocyclic compound that serves as a versatile scaffold in organic synthesis and drug development. It is characterized by a fused imidazole and pyridazine ring structure, which has been utilized in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives has been achieved through various methods. One approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which allows for substitution at N1 and C2 positions and has been applied in the total synthesis of natural products and mutagens . Another method includes the reaction of oxazolo[3,2-b]pyridazinium perchlorates with hydroxylamine to produce imidazo[1,2-b]pyridazine 1-oxides, which can be further deoxygenated to pyridazines . Additionally, a catalyst-free annulation reaction under microwave irradiation in a green solvent has been developed, providing an environmentally friendly synthesis route .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine is characterized by the presence of nitrogen atoms in the imidazole and pyridazine rings, which are crucial for its reactivity and interaction with biological targets. The structure-activity relationship studies of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors have revealed the importance of substitutions at the 3- and 6-positions of the scaffold .
Chemical Reactions Analysis
Imidazo[1,2-b]pyridazine compounds undergo various chemical reactions, including electrophilic substitutions such as halogenation, nitration, and sulphonation, predominantly at the 3-position of the ring system . These reactions are essential for introducing functional groups that can modulate the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives are influenced by their substitution patterns. For instance, the binding affinity of these compounds to amyloid plaques varies significantly with different substituents at the 6- and 2-positions, indicating the impact of molecular modifications on their physicochemical characteristics . Additionally, substituted imidazo[1,2-b]pyridazines have been identified as ligands for central and peripheral benzodiazepine receptors, with their activity influenced by the nature of the substituents .
Scientific Research Applications
Therapeutic Applications
Imidazo[1,2-b]pyridazine is a critical heterocyclic nucleus in medicinal chemistry, known for its diverse bioactive molecules. For instance, the kinase inhibitor ponatinib, which contains this scaffold, has spurred the exploration of new imidazo[1,2-b]pyridazine derivatives for potential therapeutic applications, emphasizing the importance of understanding its structure-activity relationships (SAR) (Garrido et al., 2021).
Diagnostic Imaging
Imidazo[1,2-b]pyridazine derivatives have shown promise as ligands for β-amyloid plaques, significant in Alzheimer's disease research. Some derivatives have high binding affinities and could be pivotal in developing positron emission tomography (PET) radiotracers for imaging β-amyloid plaques, indicating potential diagnostic imaging applications (Zeng et al., 2010).
Synthesis and Industrial Applications
Imidazo[1,2-b]pyridazine is a key intermediate in synthesizing fourth-generation cephalosporins, like cefozopran. Advances in its synthesis, such as using microwave-assisted methods for faster reaction times and improved yields, have practical industrial implications, making its production more efficient and viable (Xue-xi, 2012).
Neurological Research
Research into substituted imidazo[1,2-b]pyridazine compounds has uncovered their potent acetylcholinesterase (AChE) inhibitory activity. These compounds demonstrate significant biological efficacy, including antiproliferative and anti-inflammatory effects, suggesting their potential in developing treatments for neurological conditions (Sharma et al., 2021).
Cancer Research
Imidazo[1,2-b]pyridazine derivatives are also explored as IKKβ inhibitors, showing promise in suppressing inflammation in arthritis models. This discovery hints at the broader potential of these compounds in cancer research, as IKKβ plays a crucial role in cancer-related inflammation and tumorigenesis (Shimizu et al., 2010; Shimizu et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
imidazo[1,2-b]pyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-6-7-4-5-9(6)8-3-1;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMOYNFGLMEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648603 | |
Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-b]pyridazine hydrochloride | |
CAS RN |
18087-70-2 | |
Record name | Imidazo[1,2-b]pyridazine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-b)pyridazin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018087702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-b]pyridazin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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